
Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate typically involves the reaction of 2,4-dimethylpyrimidine with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dimethylpyrimidine, potassium hydroxide, acetic acid.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature of around 60-80°C.
Procedure: 2,4-dimethylpyrimidine is dissolved in water, followed by the addition of potassium hydroxide. Acetic acid is then added dropwise to the reaction mixture. The reaction is stirred for several hours until the formation of this compound is complete.
Purification: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pH, and reaction time. The product is then purified using techniques such as crystallization, filtration, and drying.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Amino derivatives of pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators such as prostaglandins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylpyrimidine: The parent compound of Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate.
This compound: A closely related compound with similar chemical properties.
2,4-Dimethylpyrimidine-5-carboxylic acid: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9KN2O2 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
potassium;2-(2,4-dimethylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H10N2O2.K/c1-5-7(3-8(11)12)4-9-6(2)10-5;/h4H,3H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clé InChI |
OBLABYHIKIDUEO-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC(=NC=C1CC(=O)[O-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


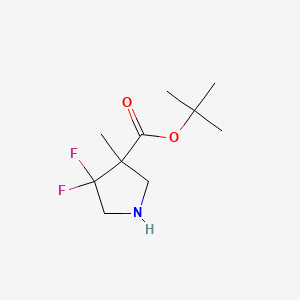

![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)

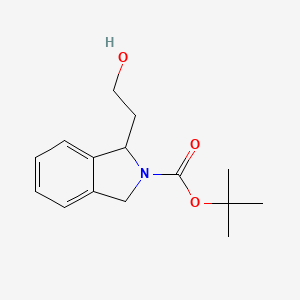
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
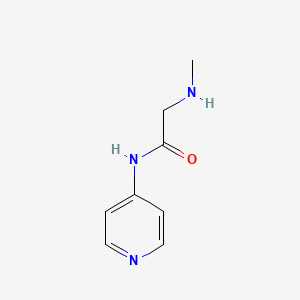
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
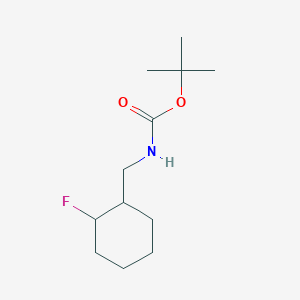
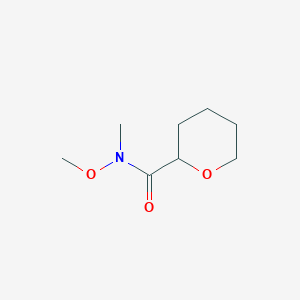

![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)

![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
